molecular formula C11H23NO B15253896 2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol

2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol

Cat. No.: B15253896
M. Wt: 185.31 g/mol
InChI Key: SYLIDAVKJCAPSI-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol is an organic compound with a complex structure that includes both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol typically involves the reaction of 3-methylcyclohexanone with formaldehyde and hydrogen cyanide to form the corresponding cyanohydrin. This intermediate is then subjected to hydrogenation to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to its simpler analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclohexyl]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-9-5-4-6-11(7-9,8-12)10(2,3)13/h9,13H,4-8,12H2,1-3H3

InChI Key

SYLIDAVKJCAPSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CN)C(C)(C)O

Origin of Product

United States

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